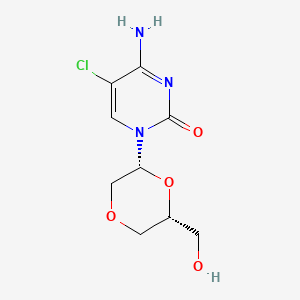
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorocytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with amino, chloro, and dioxane groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include chlorinated pyrimidines and dioxane derivatives. The reaction conditions may involve:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalysts: Acid or base catalysts to promote the formation of the desired product.
Solvents: Organic solvents such as dichloromethane or ethanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Replacement of the amino or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dechlorinated pyrimidine derivatives.
Substitution: Formation of alkylated or acylated pyrimidine derivatives.
科学的研究の応用
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating their activity.
Interact with DNA/RNA: Affecting gene expression and protein synthesis.
Modulate Receptor Activity: Influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Amino-5-chloropyrimidine: A simpler analog with similar functional groups.
6-Hydroxymethyl-1,4-dioxane: A dioxane derivative with a hydroxymethyl group.
2-Amino-4-chloropyrimidine: Another pyrimidine analog with amino and chloro groups.
Uniqueness
4-Amino-5-chloro-1-((2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl)pyrimidin-2(1H)-one is unique due to its combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
132062-65-8 |
|---|---|
分子式 |
C9H12ClN3O4 |
分子量 |
261.66 g/mol |
IUPAC名 |
4-amino-5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-1-13(9(15)12-8(6)11)7-4-16-3-5(2-14)17-7/h1,5,7,14H,2-4H2,(H2,11,12,15)/t5-,7-/m1/s1 |
InChIキー |
NECOFHARDBKDLT-IYSWYEEDSA-N |
異性体SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=NC2=O)N)Cl)CO |
正規SMILES |
C1C(OC(CO1)N2C=C(C(=NC2=O)N)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)
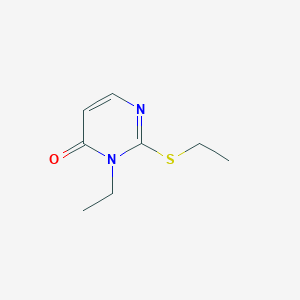

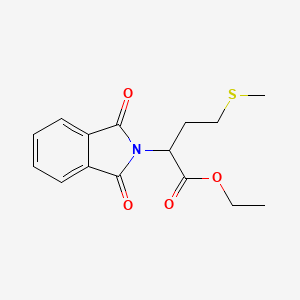

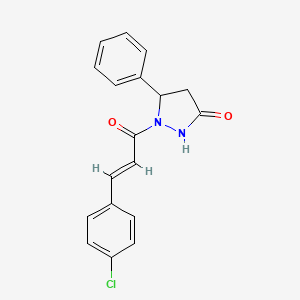
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
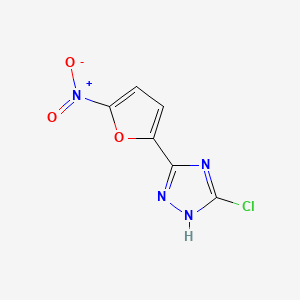
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
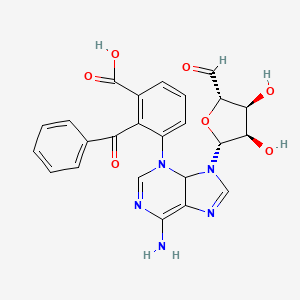

![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
![6-(4-Iodophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12920429.png)
![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
